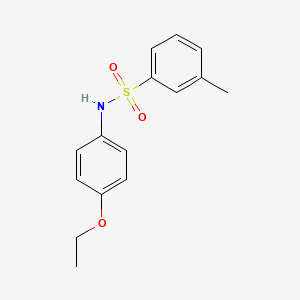

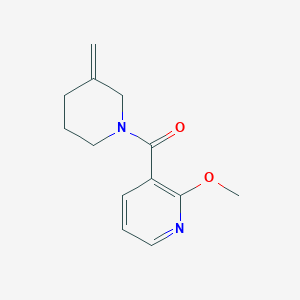

![molecular formula C16H23N5O3 B2627761 2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-79-3](/img/structure/B2627761.png)

2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline .

Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Chemical Reactions Analysis

The synthesis of imidazole started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product .

Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Overview

2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione represents a class of compounds with significant potential in various scientific research fields. While the direct references to this specific compound were not found, insights from closely related compounds, particularly those based on imidazole and its derivatives, provide valuable information on the potential research applications and benefits of similar chemical structures. These compounds have been explored for their immunomodulatory, antimicrobial, antitumor, and enzymatic activity modulation properties, which could suggest similar research interest areas for the mentioned compound.

Immunomodulatory and Antitumor Applications

Imidazole derivatives, including compounds like imiquimod, have shown promise in immunotherapy due to their ability to modulate immune responses. These compounds can induce the local production of cytokines, such as IFN-α, -β, and various interleukins, without demonstrating inherent antiviral or antiproliferative activity in vitro. However, their in vivo applications have resulted in significant immunoregulatory, antiviral, antiproliferative, and antitumor activities, making them innovative agents for treating cutaneous diseases and potentially other immune-related conditions (Syed, 2001).

Antioxidant Activity

The antioxidant capacity of various compounds, including those with imidazole structures, has been extensively studied. Analytical methods to determine this activity, such as ORAC, HORAC, TRAP, and TOSC assays, suggest that imidazole derivatives could possess significant antioxidant properties. This potential is crucial for research in fields ranging from food engineering to medicine and pharmacy, where oxidative stress plays a pivotal role in disease progression and aging (Munteanu & Apetrei, 2021).

Antimicrobial Properties

Literature on imidazole derivatives also highlights their potential as antimicrobial agents. These compounds have been employed in manufacturing antifungal drugs and pesticides, indicating a broad spectrum of activity against microbial pathogens. This suggests a promising avenue for developing new antimicrobial agents from imidazole-based compounds, which could be relevant for the compound as well (American Journal of IT and Applied Sciences Research, 2022).

Enzymatic Activity Modulation

Research into imidazole and its derivatives has shown that these compounds can modulate enzymatic activity, which has implications for treating various diseases, including cancer. Imidazole antifungals, for instance, have mechanisms that disrupt the glycolytic pathway, block Ca2+ influx, and inhibit CYP450 enzymes. These actions suggest potential applications in cancer treatment and the development of novel therapeutic strategies (Yardimci, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name |

2-(3-hydroxypropyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3/c1-9(2)20-10(3)11(4)21-12-13(17-15(20)21)18(5)16(24)19(14(12)23)7-6-8-22/h9,22H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKNTFNLYKOXSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCCO)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2627679.png)

![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B2627680.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2627688.png)

![N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627692.png)

![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627697.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide](/img/structure/B2627700.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2627701.png)